2-Methylazetidine

Medicinal Chemistry Chiral Synthesis Process Chemistry

2-Methylazetidine (CAS 19812-49-8) is a saturated four-membered nitrogen-containing heterocycle (azetidine) bearing a methyl substituent at the C2 position. This substitution introduces a stereocenter, enabling the isolation of enantiopure forms such as (S)-2-methylazetidine.

Molecular Formula C4H9N
Molecular Weight 71.12 g/mol
CAS No. 19812-49-8
Cat. No. B154968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylazetidine
CAS19812-49-8
Synonyms(±)-2-Methyl-azetidine;  (±)-2-Methylazetidine
Molecular FormulaC4H9N
Molecular Weight71.12 g/mol
Structural Identifiers
SMILESCC1CCN1
InChIInChI=1S/C4H9N/c1-4-2-3-5-4/h4-5H,2-3H2,1H3
InChIKeyDLBWPRNUXWYLRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylazetidine (CAS 19812-49-8): A Differentiated C2-Substituted Azetidine Building Block for Stereodefined Synthesis


2-Methylazetidine (CAS 19812-49-8) is a saturated four-membered nitrogen-containing heterocycle (azetidine) bearing a methyl substituent at the C2 position. This substitution introduces a stereocenter, enabling the isolation of enantiopure forms such as (S)-2-methylazetidine [1]. The compound is commercially available in multiple forms, including the racemate, the (S)- and (R)-enantiomers, and as hydrochloride or CSA salts . The inherent ring strain of the azetidine core (approximately 25.2 kcal/mol) [2], combined with the steric and stereoelectronic influence of the C2-methyl group, underpins its utility as a constrained amine scaffold in medicinal chemistry and as a chiral building block in the synthesis of complex nitrogen-containing molecules .

Why 2-Methylazetidine (CAS 19812-49-8) Cannot Be Interchanged with Unsubstituted Azetidine or Other C2 Analogs


Generic substitution of 2-methylazetidine with unsubstituted azetidine or other C2-substituted azetidines (e.g., 2-phenylazetidine) is scientifically unjustified due to three critical differentiating factors. First, the presence of the methyl group at the C2 position directly alters the compound's stereochemistry and steric profile, which are essential for creating stereodefined bioactive molecules . Second, the mass spectral fragmentation pattern of 2-methylazetidine is distinct from that of azetidine and 2-phenylazetidine, complicating analytical method interchange [1]. Third, scalable synthetic routes for enantiopure (S)-2-methylazetidine have been specifically optimized to achieve high enantiomeric excess (>99% ee) [2], a performance metric not transferable to its unsubstituted or differently substituted analogs, which often rely on distinct synthetic methodologies and exhibit different yield and purity profiles [3].

2-Methylazetidine (CAS 19812-49-8): Verifiable Differentiation and Comparative Performance Data


Enantiopure (S)-2-Methylazetidine: Scalable Synthesis Achieves >99% ee, Surpassing Earlier Route Yields

Two scalable, orthogonal routes for preparing (S)-2-methylazetidine as its bench-stable, crystalline (R)-(−)-CSA salt have been developed [1]. These routes achieve overall yields of 61% and 49%, respectively, with high enantiomeric excess (>99% ee) and avoid column chromatography [1]. This performance represents a significant improvement over a previously reported three-step synthesis of (R)-2-methylazetidine, which proceeded in only 14% yield [2].

Medicinal Chemistry Chiral Synthesis Process Chemistry

Mass Spectral Differentiation: Unique Fragmentation Pattern Distinguishes 2-Methylazetidine from Azetidine and 2-Phenylazetidine

A comparative mass spectrometric study of azetidines revealed that the fragmentation pattern of 2-methylazetidine is distinct from that of both unsubstituted azetidine and 2-phenylazetidine [1]. The mass spectra of 2-methylazetidine, along with other azetidine derivatives, are reported and discussed, with fragmentation modes being largely dependent on the substitution pattern [2].

Analytical Chemistry Mass Spectrometry Quality Control

Steric and Electronic Differentiation: C2-Methyl Substituent Modulates pKa, Density, and Boiling Point Relative to Unsubstituted Azetidine

The introduction of a methyl group at the C2 position of the azetidine ring alters its key physicochemical properties. For 2-methylazetidine, the predicted pKa is 11.33 ± 0.40, predicted density is 0.817 ± 0.06 g/cm³, and boiling point is reported as 72-76 °C . In contrast, unsubstituted azetidine has a lower reported boiling point of 61-62 °C [1], reflecting the impact of the methyl group on intermolecular forces and molecular weight.

Physical Organic Chemistry Physicochemical Properties Structure-Activity Relationship

Targeted Application Scenarios for 2-Methylazetidine (CAS 19812-49-8) Based on Verified Differentiation


Synthesis of DGAT-1 Inhibitors and Metabolic Disease Therapeutics

The (R)-2-methylazetidine scaffold has been published as a key component in the development of potent and selective diacylglycerol acyltransferase 1 (DGAT-1) inhibitors for the treatment of metabolic diseases . The constrained azetidine ring, bearing a C2-methyl group, serves as a saturated bioisostere, improving the physicochemical and pharmacokinetic properties of lead compounds . This application directly leverages the stereochemical and steric differentiation of 2-methylazetidine over unsubstituted or achiral azetidine analogs.

Stereospecific Synthesis of Ketohexokinase (KHK) Inhibitors

The (S)-2-methylazetidine moiety is a critical structural element in advanced ketohexokinase (KHK) inhibitors, such as GS-1291269, which are under investigation for metabolic-dysfunction-associated steatotic liver disease (MASLD) and diabetic kidney disease (DKD) [1]. The high enantiopurity (>99% ee) of (S)-2-methylazetidine, as validated by scalable synthetic routes, is essential for achieving the desired stereochemical configuration in these complex drug molecules [2].

Synthesis of Bacterial Peptide Deformylase Inhibitors

2-Methylazetidine hydrochloride serves as a starting material in the synthesis of compounds designed as bacterial peptide deformylase inhibitors, a class of antibacterials useful in treating bacterial infections . The ability to source the compound as a stable hydrochloride salt simplifies handling and facilitates its integration into multi-step synthetic sequences for these antimicrobial agents.

Development of Constrained Amine Scaffolds for Lead Optimization

The unique combination of a strained four-membered ring (25.2 kcal/mol) and a C2 stereocenter makes 2-methylazetidine a valuable chiral building block for generating diverse libraries of constrained amines [REFS-3, REFS-5]. Its distinct mass spectral fingerprint [4] and physicochemical properties provide a differentiated tool for medicinal chemists seeking to improve the potency, selectivity, and metabolic stability of hit compounds through scaffold-hopping or bioisosteric replacement strategies.

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